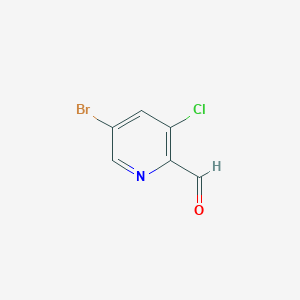

5-Bromo-3-chloropicolinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-chloropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAHJBCDOAWAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660574 | |

| Record name | 5-Bromo-3-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885168-04-7 | |

| Record name | 5-Bromo-3-chloropyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-chloropyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-chloropicolinaldehyde: Pathways, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Bromo-3-chloropicolinaldehyde in Medicinal Chemistry

This compound, a halogenated pyridine derivative, is a pivotal building block in the landscape of modern drug discovery. Its unique substitution pattern offers medicinal chemists a versatile scaffold for the synthesis of complex molecular architectures with a wide range of biological activities. The presence of bromine and chlorine atoms, along with a reactive aldehyde group, allows for regioselective functionalization, making it an invaluable intermediate in the development of novel therapeutic agents. Halogenated organic compounds, particularly those containing chlorine, are prevalent in a significant number of FDA-approved drugs, highlighting their importance in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic discussions, and comparative data to inform laboratory practice and strategic synthetic planning.

Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways, primarily converging on the late-stage introduction of the aldehyde functionality. Two of the most viable and commonly employed strategies involve:

-

Oxidation of a 2-Methylpyridine Precursor: This pathway relies on the selective oxidation of the methyl group of a correspondingly substituted picoline.

-

Reduction of a 2-Cyanopyridine Intermediate: This approach involves the partial reduction of a nitrile group to an aldehyde.

The choice between these pathways often depends on the availability of starting materials, desired scale of synthesis, and the specific capabilities of the laboratory.

Pathway 1: Synthesis via Oxidation of 2-Methyl-5-bromo-3-chloropyridine

This synthetic route leverages the controlled oxidation of a methyl group at the 2-position of the pyridine ring. The key precursor for this pathway is 2-methyl-5-bromo-3-chloropyridine.

Synthesis of the Key Precursor: 2-Methyl-5-bromo-3-chloropyridine

The synthesis of 2-methyl-5-bromo-3-chloropyridine can be achieved from commercially available 2-amino-3-methylpyridine through a two-step sequence involving bromination followed by a Sandmeyer-type reaction to introduce the chloro group.

Step 1: Bromination of 2-Amino-3-methylpyridine to 2-Amino-5-bromo-3-methylpyridine

The initial step involves the regioselective bromination of 2-amino-3-methylpyridine. The amino group directs the electrophilic substitution to the para-position (C5), yielding 2-amino-5-bromo-3-methylpyridine.

Step 2: Conversion of 2-Amino-5-bromo-3-methylpyridine to 2-Chloro-5-bromo-3-methylpyridine via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide array of functionalities via a diazonium salt intermediate.[2][3][4] In this step, the amino group of 2-amino-5-bromo-3-methylpyridine is diazotized with a nitrite source in the presence of a copper(I) chloride catalyst to yield the target 2-chloro-5-bromo-3-methylpyridine.

Oxidation of 2-Methyl-5-bromo-3-chloropyridine to this compound

The final step in this pathway is the oxidation of the methyl group to an aldehyde. Various oxidizing agents can be employed for this transformation, with careful control of reaction conditions to prevent over-oxidation to the carboxylic acid.[5][6]

Experimental Protocol: Oxidation of 2-Methyl-5-bromo-3-chloropyridine

-

Materials: 2-Methyl-5-bromo-3-chloropyridine, Selenium Dioxide (SeO₂), Dioxane, Water.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methyl-5-bromo-3-chloropyridine (1.0 eq) in a mixture of dioxane and water.

-

Add selenium dioxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the mixture to room temperature and filter to remove selenium byproducts.

-

The filtrate is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield this compound.

-

Pathway 2: Synthesis via Reduction of 5-Bromo-3-chloro-2-cyanopyridine

This alternative pathway utilizes the partial reduction of a nitrile group at the 2-position of the pyridine ring. The key intermediate for this route is 5-bromo-3-chloro-2-cyanopyridine.

Synthesis of the Key Intermediate: 5-Bromo-3-chloro-2-cyanopyridine

The synthesis of 5-bromo-3-chloro-2-cyanopyridine typically starts from 2-amino-5-chloropyridine.

Step 1: Bromination of 2-Amino-5-chloropyridine to 2-Amino-5-chloro-3-bromopyridine

Similar to the first pathway, the initial step is a regioselective bromination. The amino group directs the incoming bromine to the ortho-position (C3).

Step 2: Conversion of 2-Amino-5-chloro-3-bromopyridine to 5-Bromo-3-chloro-2-cyanopyridine via Sandmeyer Reaction

A Sandmeyer cyanation reaction is employed to replace the amino group with a nitrile. This involves diazotization of the amino group followed by reaction with a cyanide salt, typically in the presence of a copper catalyst.[2][3]

Reduction of 5-Bromo-3-chloro-2-cyanopyridine to this compound

The final step is the selective reduction of the nitrile to an aldehyde. Reagents such as Diisobutylaluminium hydride (DIBAL-H) or Raney Nickel with formic acid are commonly used for this transformation.[7][8]

Experimental Protocol: Reduction of 5-Bromo-3-chloro-2-cyanopyridine

-

Materials: 5-Bromo-3-chloro-2-cyanopyridine, Raney Nickel, 90% Formic Acid, Water.

-

Procedure:

-

To a solution of 5-bromo-3-chloro-2-cyanopyridine (1.0 eq) in 90% formic acid and water, add Raney Nickel/aluminum alloy.

-

Stir the mixture and heat to 55-60 °C for several hours.

-

Monitor the reaction by TLC.

-

After completion, filter the reaction mixture to remove the catalyst.

-

The filtrate is diluted with water and extracted with an ether.

-

The combined organic extracts are washed with aqueous sodium carbonate, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

-

Mechanistic Insights

The Sandmeyer Reaction Mechanism

The Sandmeyer reaction proceeds through a free radical mechanism. The key steps involve the formation of an aryl diazonium salt from a primary aromatic amine, followed by a single electron transfer from the copper(I) catalyst to the diazonium salt. This generates a diazo radical and copper(II) halide. The diazo radical then loses nitrogen gas to form an aryl radical, which subsequently abstracts a halogen atom from the copper(II) halide to yield the final aryl halide product and regenerate the copper(I) catalyst.[3]

Caption: Mechanism of the Sandmeyer Reaction.

Quantitative Data Summary

| Pathway | Key Intermediate | Key Reaction | Typical Yield (%) | Purity (%) | Reference |

| Pathway 1 | 2-Methyl-5-bromo-3-chloropyridine | Oxidation | 60-75 | >95 | General Oxidation Methods |

| Pathway 2 | 5-Bromo-3-chloro-2-cyanopyridine | Nitrile Reduction | 70-85 | >97 | [9] |

Applications in Drug Development

This compound is a valuable precursor for the synthesis of a variety of pharmacologically active molecules. The aldehyde group serves as a handle for further transformations, such as reductive amination to introduce diverse amine functionalities, or as a building block in the construction of heterocyclic ring systems. Its application is particularly noted in the development of kinase inhibitors and other targeted therapies in oncology and inflammatory diseases.[10][11] The strategic placement of the bromo and chloro substituents allows for subsequent cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular complexity and fine-tune the biological activity of the final compounds.

Conclusion

The synthesis of this compound is a critical process for medicinal chemists engaged in the design and development of novel therapeutics. This guide has detailed two robust and versatile synthetic pathways, providing both the strategic overview and the practical details necessary for successful laboratory implementation. By understanding the underlying mechanisms and the comparative advantages of each route, researchers can make informed decisions to efficiently access this key building block for their drug discovery programs.

References

- PrepChem. (n.d.). Preparation of 3-bromo-2-chloro-5-formylpyridine.

- Advent Chembio. (n.d.). 2-Amino-5-bromo-3-chloropyridine, 98%.

- Chem-Impex. (n.d.). 2-Amino-3-bromo-5-chloropyridine.

- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-3-methylpyridine 97%.

- Wikipedia. (2023). Sandmeyer reaction.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Bromo-3-methyl-5-chloropyridine in Modern Pharmaceutical Synthesis.

- Wikipedia. (2023). Pyridine-2-carbaldehyde.

- U.S. Patent No. 2,818,378. (1957). Oxidation of methyl-pyridines.

- European Patent No. 0613888A1. (1994). Process for the preparation of aqueous nicotinaldehyde.

- U.S. Patent No. 5,646,288. (1997). Process for the preparation of aqueous nicotinaldehyde.

- Benchchem. (n.d.). The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery.

- PubMed Central. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development.

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. US5646288A - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

- 9. Synthesis routes of 2-Amino-3-bromo-5-chloropyridine [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Bromo-3-chloropicolinaldehyde: Physicochemical Properties, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-chloropicolinaldehyde, a halogenated pyridine derivative, represents a key building block in modern medicinal and materials science. Its unique electronic properties, stemming from the presence of electron-withdrawing bromine and chlorine atoms on the pyridine ring, make it a valuable precursor for the synthesis of a diverse range of complex organic molecules. The aldehyde functionality serves as a versatile handle for various chemical transformations, enabling its incorporation into larger molecular scaffolds. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and an in-depth analysis of the spectroscopic characteristics of this compound, offering critical insights for its application in research and development.

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in synthetic chemistry. A summary of its key properties is presented in the table below. It is important to note that while some data is experimentally determined, other values are predicted based on computational modeling due to the limited availability of published experimental data.

| Property | Value | Source |

| Chemical Name | This compound | Pharmaffiliates[1] |

| Synonyms | 2-Pyridinecarboxaldehyde, 5-bromo-3-chloro-; 5-Bromo-3-chloropyridine-2-carboxaldehyde | Pharmaffiliates[1] |

| CAS Number | 885168-04-7 | BLD Pharm[2], AOBChem[3], Pharmaffiliates[1] |

| Molecular Formula | C₆H₃BrClNO | BLD Pharm[2], Pharmaffiliates[1] |

| Molecular Weight | 220.45 g/mol | BLD Pharm[2], Pharmaffiliates[1] |

| Appearance | White to yellow solid (predicted) | Chem-Impex[4] |

| Melting Point | 98-102 °C (for the related compound 5-Bromo-3-pyridinecarboxaldehyde) | Sigma-Aldrich[5] |

| Boiling Point | No data available | BLD Pharm[2] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| Purity | Typically >95% | AChemBlock[6] |

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of 3-Bromo-5-chloropyridine. This method is a common strategy for introducing an aldehyde group onto a pyridine ring. The following protocol is a detailed, step-by-step methodology for this synthesis.

Experimental Protocol: Formylation of 3-Bromo-5-chloropyridine

This protocol is based on established methods for the formylation of halopyridines.[7]

Materials:

-

3-Bromo-5-chloropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Syringes and needles

-

Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with 3-Bromo-5-chloropyridine (1.0 eq). The flask is evacuated and backfilled with dry nitrogen three times to ensure an inert atmosphere.

-

Dissolution: Anhydrous THF is added via syringe to dissolve the 3-Bromo-5-chloropyridine. The solution is then cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the cooled solution via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1 hour. The formation of the lithiated intermediate is a critical step.

-

Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2 hours.

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C. The cooling bath is then removed, and the mixture is allowed to warm to room temperature.

-

Extraction: The reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen atmosphere is crucial as organolithium reagents are highly reactive towards oxygen and moisture.

-

Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the highly basic n-butyllithium and to prevent side reactions.

-

Anhydrous Solvents: The use of anhydrous THF and DMF is essential to prevent the quenching of the organolithium intermediate by water.

-

Quenching with NH₄Cl: A saturated solution of ammonium chloride is used as a mild proton source to quench the reaction and neutralize any remaining organolithium species.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. Due to the scarcity of publicly available experimental spectra, the following analysis is based on predicted data and established principles of spectroscopic interpretation for similar compounds.

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.0 | Doublet | ~2.0 |

| H-6 | ~8.6 | Doublet | ~2.0 |

| Aldehyde-H | ~10.2 | Singlet | - |

Interpretation:

-

The downfield chemical shifts of the aromatic protons are due to the deshielding effects of the electronegative nitrogen atom and the halogen substituents.

-

The small coupling constant between H-4 and H-6 is characteristic of a meta-coupling in a pyridine ring.

-

The aldehyde proton appears as a characteristic singlet in the far downfield region.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 (C=O) | ~190 |

| C-3 (C-Cl) | ~135 |

| C-4 (C-H) | ~140 |

| C-5 (C-Br) | ~120 |

| C-6 (C-H) | ~152 |

| Aldehyde (CHO) | ~190 |

Interpretation:

-

The aldehyde carbon (CHO) and the C-2 carbon of the pyridine ring are expected to have similar and significantly downfield chemical shifts.

-

The carbons directly attached to the electronegative halogens (C-3 and C-5) will be influenced by their electron-withdrawing effects.

-

The chemical shifts of the protonated carbons (C-4 and C-6) will also be in the aromatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | C-H stretching (aromatic) |

| ~2850, ~2750 | Weak | C-H stretching (aldehyde) |

| ~1710-1690 | Strong | C=O stretching (aldehyde) |

| ~1600-1450 | Medium | C=C and C=N stretching (pyridine ring) |

| ~1200-1000 | Medium-Strong | C-Cl and C-Br stretching |

Interpretation:

-

The presence of a strong absorption band around 1700 cm⁻¹ is a clear indication of the carbonyl group of the aldehyde.

-

The two weak bands in the 2850-2750 cm⁻¹ region are characteristic of the C-H stretch of an aldehyde.

-

The absorptions in the 1600-1450 cm⁻¹ range are typical for the vibrations of the pyridine ring.

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

Expected Fragmentation:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight (220.45 g/mol ). The isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom.

-

Loss of H: A peak at [M-1]⁺ corresponding to the loss of the aldehydic hydrogen.

-

Loss of CHO: A peak at [M-29]⁺ due to the loss of the formyl radical.

-

Loss of Br: A peak corresponding to the loss of a bromine radical.

-

Loss of Cl: A peak corresponding to the loss of a chlorine radical.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] For long-term storage, refrigeration at 2-8°C is recommended.[1]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

-

Pharmaceuticals: The pyridine scaffold is a common feature in many pharmaceutical agents. The bromo and chloro substituents on this molecule can be readily modified through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities, making it a key building block in drug discovery programs.[4]

-

Agrochemicals: Similar to its application in pharmaceuticals, this compound can serve as a precursor for the synthesis of novel pesticides and herbicides.[4]

-

Materials Science: The unique electronic and structural features of this compound make it a candidate for the development of new organic materials with specific optical or electronic properties.

Conclusion

This compound is a versatile and reactive building block with significant potential in various fields of chemical research. While a comprehensive set of experimental physicochemical data is not yet publicly available, this guide provides a thorough overview based on a combination of known information, predicted data, and established chemical principles. The detailed synthesis protocol and spectroscopic analysis presented herein offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors. As research progresses, a more complete experimental characterization of this important molecule is anticipated, which will further expand its applications in science and technology.

References

-

Wiley-VCH 2007 - Supporting Information . (2007). Wiley-VCH. Retrieved from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature . (2013). The Royal Society of Chemistry. Retrieved from [Link]

-

A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes . (2021). ACS Publications. Retrieved from [Link]

-

This compound - AOBChem . AOBChem. Retrieved from [Link]

-

HETEROCYCLES, Vol. 83, No. 9, 2011 . (2011). HETEROCYCLES. Retrieved from [Link]

-

CAS No : 885168-04-7 | Product Name : this compound | Pharmaffiliates . Pharmaffiliates. Retrieved from [Link]

-

4 - Supporting Information . The Royal Society of Chemistry. Retrieved from [Link]

-

ortho-Formylation of phenols - Organic Syntheses Procedure . Organic Syntheses. Retrieved from [Link]

-

Table of Characteristic IR Absorptions . University of Colorado Boulder. Retrieved from [Link]

-

5-bromo-3-methoxypicolinaldehyde (C7H6BrNO2) - PubChemLite . PubChemLite. Retrieved from [Link]

-

13-C NMR Chemical Shift Table.pdf . University of California, Los Angeles. Retrieved from [Link]

- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. Google Patents.

-

5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem . PubChem. Retrieved from [Link]

-

(2E)-5-bromo-3-methyl-2-penten-1-ol - ChemSynthesis . ChemSynthesis. Retrieved from [Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE - JOURNAL OF INDIAN RESEARCH . JOURNAL OF INDIAN RESEARCH. Retrieved from [Link]

-

3-Bromo-5-chloro-2-hydroxybenzaldehyde - the NIST WebBook . NIST WebBook. Retrieved from [Link]

-

2-Pyridinecarboxaldehyde | C6H5NO | CID 14273 - PubChem . PubChem. Retrieved from [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry . Doc Brown's Chemistry. Retrieved from [Link]

-

2-Pyridinecarboxaldehyde - the NIST WebBook . NIST WebBook. Retrieved from [Link]

-

Unraveling the Conformational and Electronic Landscape of 3‑Pyridinecarboxaldehyde: A Spectroscopic Journey through Conformer-Specific Ionization - PMC - NIH . National Institutes of Health. Retrieved from [Link]

-

Scheme I: Synthesis of 5-bromo-1, 3-benzodioxole-5-carboxaldehyde via... - ResearchGate . ResearchGate. Retrieved from [Link]

-

2-Pyridinecarboxaldehyde - the NIST WebBook . NIST WebBook. Retrieved from [Link]

-

5-bromo-3-chloropyridine-2-carbaldehyde . Lab Alley. Retrieved from [Link]

-

5-bromo-3-fluoro-2-methoxyisonicotinaldehyde (C7H5BrFNO2) - PubChemLite . PubChemLite. Retrieved from [Link]

-

5-Bromo-1,1,3-trichloropentane | C5H8BrCl3 | CID 12669918 - PubChem . PubChem. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 885168-04-7|this compound|BLD Pharm [bldpharm.com]

- 3. aobchem.com [aobchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-溴-3-吡啶甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Bromo-5-chloropicolinaldehyde 95% | CAS: 1227588-49-9 | AChemBlock [achemblock.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to 5-Bromo-3-chloropicolinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-chloropicolinaldehyde (CAS No: 885168-04-7) is a strategically important heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde functionality and two distinct halogen atoms on the pyridine ring, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role as a key intermediate in the development of targeted therapeutics, such as kinase inhibitors. Detailed experimental considerations and safety protocols are also discussed to provide a practical resource for researchers in the field of drug discovery and development.

Introduction: The Strategic Importance of Halogenated Pyridine Aldehydes

Halogenated heterocyclic compounds are of paramount importance in modern drug discovery, with a significant number of FDA-approved drugs containing at least one halogen atom. The presence of halogens can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Pyridine aldehydes, in particular, are valuable synthetic intermediates due to the reactivity of the aldehyde group in forming carbon-carbon and carbon-nitrogen bonds.

This compound combines these features, offering multiple points for chemical modification. The differential reactivity of the bromine and chlorine substituents, along with the aldehyde, allows for a sequential and regioselective introduction of various functionalities. This makes it an ideal scaffold for the construction of diverse chemical libraries for high-throughput screening and a crucial starting material for the synthesis of complex lead compounds in drug development programs.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for its characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885168-04-7 | [1] |

| Molecular Formula | C₆H₃BrClNO | [1][2] |

| Molecular Weight | 220.45 g/mol | [1][2] |

| Appearance | White to yellow solid | [3] |

| Purity | ≥97% | [4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Spectroscopic Characterization

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet in the downfield region, typically between 9 and 10 ppm. The two aromatic protons will likely appear as doublets, with their chemical shifts influenced by the deshielding effects of the adjacent nitrogen, chlorine, and bromine atoms. The coupling constant between these two protons would be a small meta-coupling.

The ¹³C NMR spectrum will exhibit six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of 190-200 ppm[5]. The remaining five carbons of the pyridine ring will appear in the aromatic region (120-160 ppm), with their specific shifts determined by the electronic effects of the substituents.

The FT-IR spectrum of this compound will be characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretching vibration of the aldehyde is expected around 1700-1730 cm⁻¹[6]. The C-H stretching of the aldehyde group typically appears as two weak bands around 2720 and 2820 cm⁻¹[7]. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C-Br and C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (220.45 g/mol ). Due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a characteristic cluster of peaks. The fragmentation pattern will likely involve the loss of the aldehyde group (CHO), as well as the halogen atoms.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, logical synthetic routes can be devised based on established organic chemistry principles and related literature.

Proposed Synthetic Strategies

Two primary retrosynthetic approaches are considered viable for the preparation of this compound.

Diagram 1: Retrosynthetic Analysis of this compound

Caption: Step-by-step synthetic workflow from the nitrile precursor.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add 5-bromo-3-chloropyridine-2-carbonitrile (1.0 eq).

-

Dissolution: Add anhydrous toluene via syringe to dissolve the starting material.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Reduction: Slowly add a solution of DIBAL-H (1.2 eq, 1.0 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by the slow, dropwise addition of methanol.

-

Workup: Allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously for 1-2 hours until the two layers become clear.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of toluene).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Drug Discovery

The trifunctional nature of this compound makes it a highly valuable building block for the synthesis of a wide range of biologically active molecules, particularly in the area of kinase inhibitor development.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major class of targeted therapeutics.

This compound can be utilized to construct various heterocyclic cores that are prevalent in kinase inhibitors. The aldehyde functionality can participate in condensation reactions to form pyrimidine, pyridine, or other heterocyclic rings. The bromine and chlorine atoms provide handles for further elaboration of the scaffold through transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Diagram 3: Application in Kinase Inhibitor Synthesis

Caption: Diversification strategy for kinase inhibitor synthesis.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[8] Several approved BTK inhibitors feature a substituted pyrimidine or pyridine core. This compound represents a potential starting material for the synthesis of novel, non-covalent BTK inhibitors. The strategic placement of substituents on the pyridine ring can be designed to interact with key amino acid residues in the BTK active site, thereby achieving high potency and selectivity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature provides a rich platform for the generation of diverse and complex molecular structures. The strategic application of this intermediate in the synthesis of kinase inhibitors and other potential therapeutic agents underscores its importance in modern drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers aiming to leverage the synthetic potential of this important molecule.

References

-

AOBChem. (n.d.). This compound. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Pharmaffiliates. (n.d.). CAS No : 885168-04-7 | Product Name : this compound. Retrieved January 20, 2026, from [Link]

-

CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3.... Retrieved January 20, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved January 20, 2026, from [Link]

-

MDPI. (n.d.). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Retrieved January 20, 2026, from [Link]

-

NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved January 20, 2026, from [Link]

-

JOURNAL OF INDIAN RESEARCH. (n.d.). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2021, September 12). 5.7: 13C-NMR Spectroscopy. Retrieved January 20, 2026, from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved January 20, 2026, from [Link]

-

Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved January 20, 2026, from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved January 20, 2026, from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved January 20, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 20, 2026, from [Link]

-

Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved January 20, 2026, from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved January 20, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 20, 2026, from [Link]

-

Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved January 20, 2026, from [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved January 20, 2026, from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved January 20, 2026, from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 885168-04-7|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Bromo-5-chloropicolinaldehyde 95% | CAS: 1227588-49-9 | AChemBlock [achemblock.com]

- 4. aobchem.com [aobchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-chloropicolinaldehyde

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-3-chloropicolinaldehyde, a key building block in medicinal chemistry and materials science. This document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a detailed interpretation grounded in fundamental principles of spectroscopy and extensive comparison with analogous structures. The methodologies for data acquisition are outlined to ensure reproducibility and accuracy. This guide is intended to be an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₆H₃BrClNO, is a disubstituted pyridine derivative featuring a reactive aldehyde functionality. The strategic placement of a bromine and a chlorine atom on the pyridine ring provides two distinct synthetic handles for further molecular elaboration, making it a versatile intermediate in the synthesis of complex organic molecules. The aldehyde group is a precursor for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases.

The precise characterization of this compound is paramount for its effective utilization in multi-step syntheses. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "molecular fingerprint," confirming the identity, purity, and structural integrity of the synthesized compound. This guide offers an in-depth exploration of the expected spectroscopic data for this compound and the underlying principles for their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring and the aldehyde proton. The chemical shifts are influenced by the electronegativity of the nitrogen atom, the halogen substituents, and the electron-withdrawing nature of the aldehyde group. The predicted data is based on analysis of substituent effects on the pyridine ring and comparison with similar compounds.[1]

Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] | Assignment |

| ~10.1 | Singlet (s) | - | H-7 (Aldehyde) |

| ~8.65 | Doublet (d) | ~2.0 | H-6 |

| ~8.20 | Doublet (d) | ~2.0 | H-4 |

-

Aldehyde Proton (H-7): The aldehyde proton is expected to be the most downfield signal, appearing as a sharp singlet around 10.1 ppm. This significant downfield shift is due to the strong deshielding effect of the adjacent carbonyl group.

-

Pyridine Ring Protons (H-4 and H-6): The two protons on the pyridine ring are expected to appear as doublets due to meta-coupling. The proton at the 6-position (H-6), being ortho to the nitrogen, is expected to be more deshielded and appear at a lower field (~8.65 ppm) compared to the proton at the 4-position (H-4) (~8.20 ppm). The small coupling constant of approximately 2.0 Hz is characteristic of a four-bond coupling (⁴J) between protons in a meta relationship on a pyridine ring.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all six carbon atoms in the molecule. The chemical shifts are highly dependent on the nature of the directly attached atoms and the overall electronic distribution in the ring.

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ) [ppm] | Assignment |

| ~189 | C-7 (Aldehyde Carbonyl) |

| ~152 | C-2 |

| ~148 | C-6 |

| ~140 | C-4 |

| ~135 | C-3 |

| ~122 | C-5 |

-

Aldehyde Carbonyl Carbon (C-7): The carbonyl carbon of the aldehyde is expected to have the most downfield chemical shift, typically in the range of 185-195 ppm.

-

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will have distinct chemical shifts based on their substitution. The carbon bearing the chlorine (C-3) and the carbon bearing the bromine (C-5) are expected to be influenced by the electronegativity and shielding/deshielding effects of the halogens. The carbons adjacent to the nitrogen (C-2 and C-6) will also be significantly downfield.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).[2] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[3]

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Typical spectral width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Typical spectral width: 0-220 ppm.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction.

Diagram 1: Molecular Structure and NMR Assignments

Caption: Structure of this compound with atom numbering for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde group and the substituted aromatic ring.

Predicted IR Spectral Data

The key diagnostic peaks in the IR spectrum are the C=O stretch of the aldehyde, the C-H stretch of the aldehyde, and the vibrations associated with the substituted pyridine ring.

Table 3: Predicted IR Spectral Data of this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850 and ~2750 | Medium | Aldehyde C-H Stretch |

| ~1710 | Strong | Aldehyde C=O Stretch |

| ~1580, ~1460 | Medium to Strong | Aromatic C=C and C=N Ring Stretching |

| ~3050 | Weak to Medium | Aromatic C-H Stretch |

| ~800-600 | Medium to Strong | C-Br and C-Cl Stretches |

-

Aldehyde C-H Stretch: A pair of medium intensity peaks around 2850 cm⁻¹ and 2750 cm⁻¹ is a hallmark of an aldehyde C-H bond.[4]

-

Aldehyde C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ is characteristic of the carbonyl group of an aromatic aldehyde.[5] Conjugation with the pyridine ring slightly lowers the frequency compared to a saturated aldehyde.[6]

-

Aromatic Ring Stretches: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: The C-H stretching vibrations of the pyridine ring protons are expected to appear at wavenumbers slightly above 3000 cm⁻¹.

-

Carbon-Halogen Stretches: The C-Cl and C-Br stretching vibrations will appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a spectral range of 4000-400 cm⁻¹ to improve the signal-to-noise ratio.[7]

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Diagram 2: Spectroscopic Analysis Workflow

Caption: A typical workflow for the spectroscopic analysis of a synthesized organic compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of small, relatively volatile organic molecules.

Predicted Mass Spectrum Data

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine and chlorine isotopes.[8] The fragmentation pattern will be influenced by the stability of the resulting ions.

Table 4: Predicted Key Ions in the EI-Mass Spectrum of this compound

| Predicted m/z | Relative Intensity | Assignment |

| 221/223/225 | High | [M]⁺ (Molecular Ion) |

| 192/194/196 | Medium | [M-CHO]⁺ |

| 142/144 | Low | [M-Br]⁺ |

| 186/188 | Low | [M-Cl]⁺ |

| 113 | Medium | [M-Br-CHO]⁺ |

| 151 | Low | [M-Cl-CHO]⁺ |

-

Molecular Ion ([M]⁺): The molecular ion peak will exhibit a characteristic isotopic cluster due to the natural abundance of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This will result in peaks at m/z 221, 223, and 225.[8]

-

Major Fragmentations:

-

Loss of the Aldehyde Group ([M-CHO]⁺): A common fragmentation pathway for aldehydes is the loss of the formyl radical (CHO), leading to a significant peak at m/z 192/194/196.[9]

-

Loss of Halogens: The loss of a bromine radical ([M-Br]⁺) or a chlorine radical ([M-Cl]⁺) will also be observed, leading to peaks at m/z 142/144 and 186/188, respectively.

-

Combined Losses: Fragments resulting from the loss of both the aldehyde group and a halogen will also be present.

-

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) is typically performed at 70 eV.[10]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Diagram 3: Primary Fragmentation Pathways in EI-MS

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its unambiguous identification and characterization. The predicted data presented in this guide, derived from fundamental spectroscopic principles and comparative analysis, serves as a reliable reference for researchers. The detailed experimental protocols ensure that high-quality, reproducible data can be obtained. This integrated spectroscopic approach is indispensable for ensuring the quality of this versatile building block, thereby facilitating its successful application in the synthesis of novel and complex molecular architectures.

References

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-2-chloropyridine.

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Creative Proteomics. (2019). Interpretation of Mass Spectra—EI-MS. Retrieved from a relevant scientific blog or resource.

-

UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- BenchChem. (2025). An In-depth Technical Guide to the Spectral Data of 5-Bromo-1-pentyne.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. NMR Solvents [sigmaaldrich.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 5-Bromo-3-chloropicolinaldehyde in Organic Solvents

Introduction

5-Bromo-3-chloropicolinaldehyde is a halogenated pyridine derivative of significant interest in synthetic chemistry and drug discovery. As a functionalized aldehyde, it serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The solubility of this compound in various organic solvents is a critical physical property that dictates its utility in reaction chemistry, purification processes such as crystallization, and formulation development. Understanding and accurately determining its solubility profile is paramount for researchers, scientists, and drug development professionals to ensure process efficiency, reproducibility, and the quality of the final product.

This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, followed by detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. It is designed to equip researchers with the necessary knowledge to not only predict solubility behavior but also to generate robust and reliable solubility data in the laboratory.

Part 1: Theoretical Considerations and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] To predict the solubility of this compound, we must first analyze its molecular structure and inherent properties.

1.1 Molecular Structure and Polarity Analysis

This compound (C₆H₃BrClNO) possesses a pyridine ring substituted with three functional groups: a bromo group, a chloro group, and an aldehyde group.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and acts as a hydrogen bond acceptor. The ring itself has an aromatic π-system.

-

Halogen Substituents (Br and Cl): Both bromine and chlorine are highly electronegative atoms that induce significant dipole moments in the C-Br and C-Cl bonds, contributing to the overall polarity of the molecule. These halogens can also participate in halogen bonding, a type of noncovalent interaction.[2][3]

-

Aldehyde Group (-CHO): The carbonyl (C=O) bond in the aldehyde is highly polarized, with the oxygen atom being a strong hydrogen bond acceptor. The aldehyde proton is not a significant hydrogen bond donor.

The combination of these polar functional groups on the pyridine scaffold results in a molecule with a significant net dipole moment, classifying it as a polar molecule . The presence of multiple electronegative atoms (N, O, Cl, Br) suggests it will have a greater affinity for polar solvents.

1.2 Intermolecular Force Profile

The potential intermolecular forces that this compound can engage in are:

-

London Dispersion Forces: Present in all molecules, these forces will increase with molecular size and surface area. As a moderately sized molecule, these forces will be a contributing factor in all solvents.[4]

-

Dipole-Dipole Interactions: Due to its permanent net dipole moment, the molecule will readily interact with other polar molecules through these forces.[5]

-

Hydrogen Bonding: The molecule primarily acts as a hydrogen bond acceptor at the pyridine nitrogen and the aldehyde oxygen. It lacks a strong hydrogen bond donor site.[6]

-

Halogen Bonding: The bromine and chlorine atoms can act as electrophilic "σ-hole" donors, interacting with Lewis bases (electron donors) in certain solvents.[3]

1.3 Predicted Solubility in Different Solvent Classes

Based on the analysis above, we can predict the solubility behavior of this compound in common classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents are polar and can act as hydrogen bond donors to the pyridine nitrogen and aldehyde oxygen of the solute. Strong dipole-dipole interactions are also expected. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | These solvents are polar and can engage in strong dipole-dipole interactions. Solvents like DMF and DMSO are excellent hydrogen bond acceptors themselves but can still solvate the molecule effectively. |

| Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Low to Very Low | The primary intermolecular forces in these solvents are London dispersion forces. The strong dipole-dipole interactions required to break the solute's crystal lattice energy are absent, leading to poor solvation.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | While possessing a dipole moment, these solvents are not strong hydrogen bond donors or acceptors. Solubility will be moderate at best, driven by dipole-dipole and dispersion forces. |

This predictive table serves as a valuable starting point for experimental design, allowing researchers to prioritize which solvents to screen for specific applications.

Part 2: Experimental Determination of Solubility

While theoretical prediction is useful, empirical determination is essential for obtaining accurate solubility data. This section provides protocols for both rapid qualitative screening and rigorous quantitative measurement.

2.1 Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility, categorizing the compound as "soluble," "partially soluble," or "insoluble" in a range of solvents.[7]

Methodology:

-

Preparation: Add approximately 10 mg of this compound to a small, clean, dry test tube.

-

Solvent Addition: Add the selected solvent dropwise (e.g., 0.2 mL increments) to the test tube.

-

Agitation: After each addition, cap the test tube and vortex or shake vigorously for 30-60 seconds.

-

Observation: Visually inspect the solution against a contrasting background for any undissolved solid particles.

-

Iteration: Continue adding solvent up to a total volume of 2 mL.

-

Classification:

-

Soluble: Complete dissolution is observed.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No visible dissolution occurs.

-

-

Record Keeping: Meticulously record the observations for each solvent tested in a structured table.

Causality and Self-Validation: This simple, direct observation method is self-validating through its clarity. The presence or absence of a solid phase is an unambiguous endpoint. It is crucial to use a consistent amount of solute and a defined maximum volume of solvent to ensure comparability across different tests.

Logical Workflow for Solubility Screening

The following diagram illustrates a logical sequence for qualitative solubility testing, starting with the most common and informative solvents.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]− - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 5-Bromo-4-chloropyridine-3-carbaldehyde | C6H3BrClNO | CID 71742307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-3-chloropicolinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-3-chloropicolinaldehyde is a halogen-substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its potential as a versatile building block. Understanding the intrinsic electronic properties and predicting the reactive sites of this molecule is paramount for its strategic application in the synthesis of novel compounds. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic centers within this compound, grounded in the fundamental principles of organic chemistry and supported by analogous reactivity data of related heterocyclic compounds. We will dissect the electronic influence of the bromine, chlorine, and aldehyde substituents on the pyridine ring, offering a predictive framework for its chemical behavior. Furthermore, this guide outlines detailed, self-validating experimental protocols to empirically determine and confirm these reactive sites, empowering researchers to harness the full synthetic potential of this valuable intermediate.

Introduction: The Chemical Landscape of this compound

This compound, with the chemical formula C₆H₃BrClNO, is a disubstituted pyridine carboxaldehyde.[1][2][3] The pyridine core, an aromatic heterocycle, is inherently electron-deficient due to the electronegative nitrogen atom.[4] This foundational electronic characteristic is further modulated by the presence of three key functional groups: a bromine atom at the 5-position, a chlorine atom at the 3-position, and an aldehyde group at the 2-position. The interplay of the inductive and resonance effects of these substituents creates a unique electronic landscape, defining distinct regions of electrophilicity and nucleophilicity. A thorough understanding of this landscape is critical for predicting reaction outcomes and designing rational synthetic routes.

Analysis of Electrophilic and Nucleophilic Sites

The reactivity of this compound is dictated by the distribution of electron density across the molecule. The following analysis identifies the primary electrophilic and nucleophilic centers.

Electrophilic Sites: Centers of Positive Charge

Electrophilic sites are electron-deficient and thus susceptible to attack by nucleophiles. In this compound, there are two principal electrophilic centers.

-

The Aldehyde Carbon (C-7): The carbonyl carbon of the aldehyde group is highly electrophilic. The significant electronegativity difference between carbon and oxygen results in a polarized double bond, with the carbon atom bearing a partial positive charge. This makes it a prime target for a wide range of nucleophiles, a characteristic reaction of aldehydes.[5]

-

The Pyridine Ring Carbons (C-2, C-4, and C-6): The pyridine ring is inherently electron-deficient, a property exacerbated by the electron-withdrawing effects of the aldehyde, bromine, and chlorine substituents.[4][6] This overall electron deficiency makes the ring carbons, particularly at the 2, 4, and 6 positions, susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atom acts as an electron sink, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[7]

Nucleophilic Sites: Centers of Electron Density

Nucleophilic sites are electron-rich and capable of attacking electrophilic species.

-

The Pyridine Nitrogen (N-1): The lone pair of electrons on the pyridine nitrogen atom imparts basic and nucleophilic character.[4] This site readily reacts with electrophiles such as protons (in acid-base reactions) and alkylating agents. However, the electron-withdrawing substituents on the ring diminish its basicity and nucleophilicity compared to unsubstituted pyridine.

-

The Pyridine Ring (Positions 3 and 5): While the pyridine ring is generally electron-poor, electrophilic aromatic substitution (EAS) can occur under forcing conditions.[8] Due to the deactivating nature of the substituents, these reactions are challenging. When they do occur, substitution is directed to the positions least deactivated, which are typically the 3 and 5 positions in pyridine.[8][9] However, in this specific molecule, these positions are already substituted. Therefore, direct electrophilic attack on the ring is highly unlikely.

Visualizing the Reactive Landscape

The following diagram illustrates the predicted electrophilic and nucleophilic sites of this compound.

Caption: Predicted electrophilic and nucleophilic sites.

Experimental Protocols for Site Verification

The following protocols are designed to empirically validate the predicted reactivity of this compound.

Protocol 1: Probing the Electrophilicity of the Aldehyde Carbon

This experiment utilizes a classic Wittig reaction, where a phosphorus ylide acts as a nucleophile, attacking the electrophilic aldehyde carbon.

Objective: To confirm the electrophilicity of the aldehyde carbon by its conversion to an alkene.

Methodology:

-

Preparation of the Wittig Reagent: Prepare methyltriphenylphosphonium bromide by refluxing triphenylphosphine with methyl bromide in toluene.

-

Ylide Formation: Treat the phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C to form the phosphorus ylide.

-

Wittig Reaction:

-

Dissolve this compound in anhydrous THF in a separate flask under an inert atmosphere.

-

Slowly add the freshly prepared ylide solution to the aldehyde solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Analysis:

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of 5-bromo-3-chloro-2-vinylpyridine.

-

Expected Outcome: Successful formation of the corresponding alkene will validate the electrophilic nature of the aldehyde carbon.

Protocol 2: Investigating Nucleophilic Aromatic Substitution

This protocol investigates the susceptibility of the pyridine ring to nucleophilic attack using a common nucleophile, sodium methoxide.

Objective: To determine the preferred site of nucleophilic aromatic substitution on the pyridine ring.

Methodology:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound in anhydrous methanol.

-

Add a stoichiometric excess of sodium methoxide.

-

-

Reaction Conditions:

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Analysis:

-

After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

-

Remove the methanol under reduced pressure.

-

Extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic layer.

-

Analyze the product mixture by GC-MS and NMR to identify the substitution products.

-

Expected Outcome: The formation of methoxy-substituted pyridines will confirm the electrophilicity of the ring carbons. The position of the methoxy group will reveal the most reactive site for SNAr. Due to the activating effect of the nitrogen and the aldehyde group, substitution is most likely to occur at the C-6 position.

Protocol 3: Assessing the Nucleophilicity of the Pyridine Nitrogen

This experiment probes the nucleophilic character of the pyridine nitrogen through a quaternization reaction with an alkyl halide.

Objective: To confirm the nucleophilicity of the pyridine nitrogen by forming a pyridinium salt.

Methodology:

-

Reaction Setup:

-

Dissolve this compound in a suitable solvent such as acetonitrile or acetone.

-

Add an excess of a reactive alkyl halide, for example, methyl iodide.

-

-

Reaction Conditions:

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.

-

-

Product Isolation and Analysis:

-

If a precipitate forms, collect the solid by filtration, wash with a cold solvent, and dry.

-

If no precipitate forms, concentrate the reaction mixture and induce crystallization.

-

Characterize the resulting pyridinium salt by NMR and elemental analysis.

-

Expected Outcome: The formation of the N-methylpyridinium iodide salt will confirm the nucleophilic nature of the pyridine nitrogen.

Summary of Predicted Reactivity and Experimental Validation

| Site | Predicted Reactivity | Experimental Validation Protocol | Expected Result |

| Aldehyde Carbon (C-7) | Highly Electrophilic | Wittig Reaction | Formation of 5-bromo-3-chloro-2-vinylpyridine |

| Pyridine Ring Carbons (C-2, C-4, C-6) | Electrophilic | Nucleophilic Aromatic Substitution with NaOCH₃ | Formation of methoxy-substituted pyridine derivatives |

| Pyridine Nitrogen (N-1) | Nucleophilic | Quaternization with Methyl Iodide | Formation of N-methyl-5-bromo-3-chloropicolinaldehyde pyridinium iodide |

Conclusion

This compound presents a well-defined set of electrophilic and nucleophilic sites, making it a predictable and valuable reagent in synthetic chemistry. The aldehyde carbon stands out as the primary electrophilic center, while the pyridine nitrogen serves as the main nucleophilic site. The electron-deficient pyridine ring is also susceptible to nucleophilic attack, particularly at positions activated by the nitrogen and electron-withdrawing groups. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predicted reactivities. By leveraging this understanding, researchers can strategically employ this compound in the development of novel pharmaceuticals and advanced materials.

References

- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. (n.d.).

- Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? - Quora. (2017, April 10).

-

Pyridine - Wikipedia. (n.d.). Retrieved from [Link]

- Pyridines – Structure - DAV University. (n.d.).

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (n.d.).

- CAS No : 885168-04-7 | Product Name : this compound | Pharmaffiliates. (n.d.).

-

This compound - AOBChem. (n.d.). Retrieved from [Link]

- 885168-04-7|this compound|BLD Pharm. (n.d.).

-

Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (2022, November 17). Retrieved from [Link]

- Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022, November 18).

- Electrophilic substitution on pyridine. - Química Organica.org. (n.d.).

-

Pyridine Aldehydes and Ketones - ResearchGate. (n.d.). Retrieved from [Link]

- Pyridines. (n.d.).

- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5).

-

Pyridine-2-carbaldehyde - Wikipedia. (n.d.). Retrieved from [Link]

- The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers - Benchchem. (n.d.).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. aobchem.com [aobchem.com]

- 3. 885168-04-7|this compound|BLD Pharm [bldpharm.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. davuniversity.org [davuniversity.org]

- 8. Electrophilic substitution on pyridine. [quimicaorganica.org]

- 9. quora.com [quora.com]

The Strategic Utility of 5-Bromo-3-chloropicolinaldehyde in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Imperative for Versatile Scaffolds in Drug Discovery

In the landscape of contemporary drug discovery, the demand for novel molecular architectures with tunable properties is incessant. The journey from a promising lead compound to a clinically viable drug is fraught with challenges, from optimizing target engagement to refining pharmacokinetic profiles. Central to overcoming these hurdles is the availability of versatile chemical building blocks—synthons that offer multiple avenues for structural elaboration and property modulation. It is in this context that 5-Bromo-3-chloropicolinaldehyde emerges as a scaffold of significant strategic importance. This in-depth technical guide explores the multifaceted potential of this halogenated pyridine aldehyde, providing a roadmap for its application in the synthesis of next-generation therapeutics, with a particular focus on the lucrative field of kinase inhibitors.

Deconstructing this compound: A Molecule Primed for Complexity